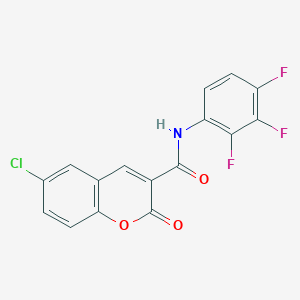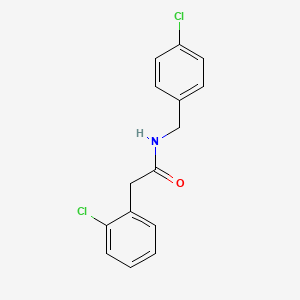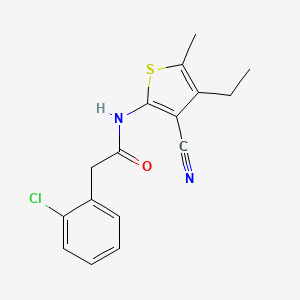![molecular formula C15H14ClNO3S B4264555 methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4264555.png)
methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate
描述
Methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate, also known as CAY10566, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
作用机制
The mechanism of action of methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate involves the inhibition of protein kinases. This compound binds to the ATP-binding site of the kinase and prevents the transfer of phosphate from ATP to the substrate. This results in the inhibition of kinase activity and downstream signaling pathways. The inhibition of protein kinases by methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate has been shown to have biochemical and physiological effects in preclinical models. This compound has been reported to inhibit the growth of various cancer cells such as prostate cancer, breast cancer, and lung cancer. The inhibition of protein kinases by methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate has been shown to reduce tumor growth and induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
Methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate has several advantages for lab experiments. This compound is readily available and can be synthesized using different methods. It has been shown to be effective in inhibiting the activity of protein kinases, which makes it a useful tool compound for studying different cellular processes. However, the limitations of this compound include its potential toxicity and off-target effects. Further studies are needed to determine the optimal concentration and duration of treatment to minimize toxicity and maximize efficacy.
未来方向
Methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate has several potential future directions in scientific research. One of the future directions is the development of more potent and selective analogs of this compound. The optimization of the chemical structure of methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate could lead to the discovery of new compounds with improved efficacy and reduced toxicity. Another future direction is the investigation of the role of protein kinases in different diseases such as neurodegenerative diseases and metabolic disorders. The inhibition of protein kinases by methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate could have potential therapeutic applications in these diseases.
科学研究应用
Methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate has shown potential applications in various scientific research fields. It has been used as a tool compound to study the role of protein kinases in different cellular processes. This compound has been reported to inhibit the activity of protein kinases such as PDK1, PAK1, and CK2, which are involved in cell proliferation, survival, and migration. The inhibition of these kinases by methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate has been shown to induce apoptosis and reduce tumor growth in preclinical models.
属性
IUPAC Name |
methyl 2-[[2-(2-chlorophenyl)acetyl]amino]-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-9-7-11(15(19)20-2)14(21-9)17-13(18)8-10-5-3-4-6-12(10)16/h3-7H,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUCLLDLSWZBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)CC2=CC=CC=C2Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-methylthiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264478.png)
![N-[3-(aminocarbonyl)-4-(2,5-dimethylphenyl)-2-thienyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264486.png)
![propyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4264492.png)
![3-cyclohexyl-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4264504.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B4264506.png)
![N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-2-thienyl]-2,5-dimethyl-3-furamide](/img/structure/B4264509.png)
![1-[4-(benzyloxy)phenyl]-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B4264511.png)


![N,N'-2,6-pyridinediylbis[2-(2,6-dichlorophenyl)acetamide]](/img/structure/B4264538.png)
![2-(2,6-dichlorophenyl)-N-(2-{4-[(2,6-dichlorophenyl)acetyl]-1-piperazinyl}ethyl)acetamide](/img/structure/B4264543.png)

![3-({2-[(4-chloro-3-methylphenoxy)acetyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4264572.png)
![2-(4-chloro-3-methylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4264578.png)